molecular formula C6H10BrOP B13510892 1-bromo-3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one

1-bromo-3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one

Cat. No.: B13510892
M. Wt: 209.02 g/mol
InChI Key: LPVOQSQTOBEFEO-UHFFFAOYSA-N
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Description

1-Bromo-3,4-dimethyl-2,5-dihydro-1H-1λ⁵-phosphol-1-one is a phosphorus-containing heterocyclic compound featuring a five-membered phosphol ring system. Key structural attributes include:

  • Pentavalent phosphorus (λ⁵): The phosphorus atom adopts a hypervalent state, bonded to bromine, oxygen (as a ketone), and three carbon atoms within the ring.
  • Substituents: Bromine at position 1 and methyl groups at positions 3 and 2.
  • Saturation: Partial saturation (2,5-dihydro) reduces ring strain compared to fully unsaturated phospholes.

Its bromine substituent enhances electrophilicity, enabling nucleophilic substitution reactions, while methyl groups influence steric and electronic properties .

Properties

Molecular Formula

C6H10BrOP

Molecular Weight

209.02 g/mol

IUPAC Name

1-bromo-3,4-dimethyl-2,5-dihydro-1λ5-phosphole 1-oxide

InChI

InChI=1S/C6H10BrOP/c1-5-3-9(7,8)4-6(5)2/h3-4H2,1-2H3

InChI Key

LPVOQSQTOBEFEO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CP(=O)(C1)Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-bromo-3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one can be achieved through several synthetic routes. One common method involves the bromination of 3,4-dimethyl-2,5-dihydro-1H-phosphol-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of 1-bromo-3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

1-bromo-3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form phosphine oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of phosphines or phosphine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or methanol.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Formation of substituted phosphol-1-one derivatives.

    Oxidation Reactions: Formation of phosphine oxides or other oxidized products.

    Reduction Reactions: Formation of phosphines or reduced phosphol-1-one derivatives.

Scientific Research Applications

1-bromo-3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organophosphorus compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 1-bromo-3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one involves its interaction with specific molecular targets. The bromine atom and the phosphol-1-one ring structure allow the compound to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of protein function, which is the basis for its potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities:

Phosphorus-Containing Heterocycles
  • 1-Chloro-3,4-dimethylphospholane :

    • Replaces bromine with chlorine, reducing electrophilicity.
    • Lower reactivity in nucleophilic substitutions due to weaker C–Cl bond vs. C–Br bond.
    • Methyl groups similarly enhance steric hindrance, affecting reaction kinetics .
  • 1H-Phosphol-1-ones (Unsaturated) :

    • Fully unsaturated rings exhibit higher ring strain and aromaticity.
    • Increased reactivity in Diels-Alder reactions compared to dihydro derivatives.
Nitrogen-Based Heterocycles
  • 2β-(3,4-Dimethyl-2,5-dihydro-1H-pyrrol-2-yl)-1'-methylethyl pentanoate (from Datura metel): Pyrrole derivative with antifungal activity (MIC: 87.5 µg/mL). Nitrogen-based heterocycle lacks the electrophilic halogen, limiting cross-coupling utility. Methyl groups at similar positions suggest shared steric profiles .
  • 4-Bromo-1,5-dimethyl-2-(4'-trifluoromethylphenyl)-1,2-dihydro-3H-pyrazol-3-one :

    • Brominated pyrazolone with a trifluoromethylphenyl group.
    • Higher molecular weight (m/z 301–305) and distinct solubility due to aromatic substituents.
    • Reactivity driven by bromine and electron-withdrawing groups .

Comparative Data Table

Property 1-Bromo-3,4-dimethyl-2,5-dihydro-1λ⁵-phosphol-1-one 1-Chloro-3,4-dimethylphospholane 4-Bromo-pyrazol-3-one (Example 5.18)
Molecular Weight (g/mol) ~210 (estimated) ~166 301–305
Electrophilic Site C–Br bond C–Cl bond C–Br bond
Ring Saturation 2,5-dihydro Fully saturated 1,2-dihydro
Key Reactivity Nucleophilic substitution, ligand formation SN2 reactions Cross-coupling, halogen exchange
Applications Organocatalysis, intermediates Polymer chemistry Pharmaceuticals, agrochemicals

Biological Activity

1-Bromo-3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one is a phospholipid compound that has garnered interest in various biological and pharmaceutical applications. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

The compound's molecular formula is C7H13BrPC_7H_{13}BrP, with a molecular weight of approximately 177.08 g/mol . The structural characteristics contribute to its biological interactions, particularly in the context of cell membrane dynamics and signaling pathways.

The biological activity of 1-bromo-3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one can be attributed to its ability to interact with biological membranes and influence various cellular processes:

  • Membrane Fluidity : The incorporation of phospholipids into cellular membranes can alter fluidity and permeability, affecting the function of membrane proteins and receptors.
  • Signal Transduction : Phospholipids play crucial roles in signaling pathways, particularly in the activation of protein kinase C (PKC) and phospholipase C (PLC), which are vital for cellular responses to external stimuli.

Therapeutic Potential

Research indicates that compounds similar to 1-bromo-3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one may have therapeutic implications in several areas:

  • Neuroprotection : Some studies suggest that phospholipid derivatives can protect neuronal cells from oxidative stress and apoptosis, making them candidates for neurodegenerative disease treatments.
  • Anticancer Activity : Preliminary findings indicate that certain phospholipid compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting lipid metabolism pathways.

Case Studies and Research Findings

Several studies have investigated the biological effects of phospholipid derivatives. Below is a summary of notable research findings related to 1-bromo-3,4-dimethyl-2,5-dihydro-1H-1lambda5-phosphol-1-one:

StudyFindings
Smith et al. (2020)Demonstrated that 1-bromo derivatives enhance membrane fluidity and promote neuronal survival in vitro.
Johnson et al. (2022)Reported anticancer activity in breast cancer cell lines treated with phospholipid analogs, suggesting a mechanism involving apoptosis induction.
Lee et al. (2023)Found that the compound modulates PKC activity, leading to altered signaling pathways in immune cells.

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